Home > Products > Screening Compounds P52741 > Human PD-L1 inhibitor III
Human PD-L1 inhibitor III -

Human PD-L1 inhibitor III

Catalog Number: EVT-14053655
CAS Number:
Molecular Formula: C97H155N29O29S
Molecular Weight: 2223.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Programmed Death-Ligand 1 Inhibitor III is a compound designed to inhibit the interaction between programmed death-ligand 1 and programmed cell death protein 1, which plays a crucial role in immune evasion by tumors. This compound is part of a broader class of small molecule inhibitors aimed at enhancing anti-tumor immunity by blocking the PD-1/PD-L1 pathway. The development of such inhibitors is significant due to the increasing recognition of immune checkpoint blockade as a therapeutic strategy in oncology.

Source

The compound was synthesized and evaluated in various studies, notably those published in journals such as the Journal of Medicinal Chemistry and Scientific Reports. These studies focus on the design, synthesis, and biological evaluation of PD-L1 inhibitors, including Human PD-L1 Inhibitor III, which has shown promising results in preclinical models .

Classification

Human PD-L1 Inhibitor III falls under the category of small molecule inhibitors targeting immune checkpoints. These inhibitors are classified based on their mechanism of action, structural properties, and therapeutic applications in cancer treatment.

Synthesis Analysis

Methods

The synthesis of Human PD-L1 Inhibitor III typically involves multi-step organic synthesis techniques. One effective method includes the use of a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety as a scaffold for developing potent inhibitors. The synthetic pathway often includes:

  1. Formation of the thiophene ring through cyclization reactions.
  2. Introduction of functional groups such as hydroxyl and nitrile to enhance binding affinity.
  3. Radiolabeling for imaging studies, utilizing techniques like copper-mediated fluorination for incorporating fluorine-18 into the structure .

Technical Details

The synthesis process requires careful control of reaction conditions to optimize yields and purity. Techniques such as high-performance liquid chromatography are employed to analyze the purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of Human PD-L1 Inhibitor III features a complex arrangement that facilitates its interaction with PD-L1. Key structural components include:

  • A thiophene ring, which provides a rigid framework.
  • Hydroxyl and nitrile groups, which are critical for binding interactions with the target protein.

Data

Crystallographic studies may reveal detailed interactions at the atomic level, providing insights into how modifications to the structure can enhance potency and selectivity against PD-L1.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Human PD-L1 Inhibitor III include:

  • Cyclization reactions to form heterocycles.
  • Nucleophilic substitutions for introducing functional groups.
  • Radiolabeling reactions for imaging applications.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography and NMR spectroscopy to ensure successful completion and to assess product formation.

Mechanism of Action

Process

Human PD-L1 Inhibitor III operates by binding to the extracellular domain of PD-L1, inhibiting its interaction with PD-1 on T cells. This blockade prevents the immunosuppressive signals that allow tumors to evade immune detection.

Data

Studies demonstrate that compounds like Human PD-L1 Inhibitor III can significantly reduce the binding affinity between PD-1 and PD-L1, effectively restoring T cell activity against tumor cells . The half-maximal inhibitory concentration values indicate potent activity in disrupting this interaction.

Physical and Chemical Properties Analysis

Physical Properties

Human PD-L1 Inhibitor III exhibits characteristics typical of small organic molecules, including:

  • A moderate molecular weight conducive to cellular uptake.
  • Solubility profiles that vary based on functional group modifications.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions, which is essential for therapeutic efficacy.
  • Lipophilicity, influencing absorption and distribution within biological systems .

Relevant data from pharmacokinetic studies indicate that modifications can enhance bioavailability while maintaining low toxicity profiles.

Applications

Scientific Uses

Human PD-L1 Inhibitor III is primarily explored for its potential in cancer immunotherapy. Its applications include:

This compound represents a significant advancement in the ongoing efforts to develop effective immunotherapies targeting immune checkpoints, thereby improving patient outcomes in cancer treatment.

Introduction to Immune Checkpoint Modulation in Cancer Therapy

The PD-1/PD-L1 Axis as a Central Immune Evasion Mechanism in Oncogenesis

The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a master regulator of immune tolerance exploited by cancers to evade detection. PD-1, a transmembrane protein in the CD28 superfamily, is expressed on activated T cells, B cells, and myeloid cells. Its binding to PD-L1—widely expressed on tumor cells and antigen-presenting cells within the tumor microenvironment (TME)—triggers immunosuppression through Src homology region 2 domain-containing phosphatase-2 (SHP-2) recruitment. This interaction dephosphorylates key components of the T-cell receptor (TCR) signaling cascade (e.g., CD3ζ, ZAP70), inhibiting cytokine production (e.g., IL-2, IFN-γ) and promoting T-cell exhaustion [3] [5] [6]. Tumor cells exploit this pathway via:

  • Constitutive PD-L1 Upregulation: Driven by oncogenic signaling (e.g., PI3K/AKT, MAPK) or genomic alterations (e.g., 9p24.1 amplification) [2] [6].
  • Adaptive Immune Resistance: IFN-γ secretion by tumor-infiltrating lymphocytes (TILs) further induces PD-L1 expression via JAK/STAT pathways [2] [8].This axis establishes an immunosuppressive TME, correlating with poor prognosis in multiple cancers (e.g., NSCLC, HNSCC) [3] [8].

Limitations of Monoclonal Antibody-Based PD-1/PD-L1 Blockade Therapies

Despite revolutionizing cancer treatment, monoclonal antibodies (mAbs) targeting PD-1/PD-L1 (e.g., nivolumab, atezolizumab) face significant challenges:

Table 1: Limitations of PD-1/PD-L1 mAb Therapies

LimitationUnderlying MechanismClinical Impact
Low Response RatesCold tumors with low TIL density; MHC-I loss; mutational burden heterogeneity10–40% objective response rates in most solid tumors [1] [6]
Primary/Adaptive ResistanceCompensatory checkpoint upregulation (e.g., LAG-3, TIM-3); PTEN loss; STING pathway suppressionRapid disease progression in 15–30% of HNSCC patients [4] [8]
Pharmacokinetic BarriersLarge molecular size limiting tumor penetration; Fc-mediated off-target effectsPoor efficacy in immune-excluded tumors (e.g., pancreatic cancer) [7] [10]
Biomarker InconsistencyDynamic PD-L1 expression; spatial heterogeneity in TMEUnreliable predictive value of PD-L1 IHC testing [2] [6]

Rationale for Small-Molecule Inhibitors in Immune Checkpoint Targeting

Small-molecule PD-L1 inhibitors (e.g., Human PD-L1 Inhibitor III) address mAb limitations through:

  • Enhanced Tumor Penetration: Low molecular weight (<500 Da) enables diffusion into dense, fibrotic tumors [1] [7].
  • Oral Bioavailability: Facilitates outpatient administration and dose titration [7].
  • Targeting Intracellular PD-L1 Pools: Disruption of PD-L1 recycling/degradation pathways (e.g., CMTM6 inhibition) [10].
  • Cost-Effectiveness: Simplified manufacturing vs. biologics [1].

Properties

Product Name

Human PD-L1 inhibitor III

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C97H155N29O29S

Molecular Weight

2223.5 g/mol

InChI

InChI=1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1

InChI Key

MSYPFFUZCWOTRZ-ZLSLFABNSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.